Copper(II) nitrate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

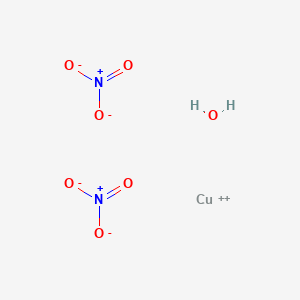

Copper(II) nitrate hydrate is a blue crystalline solid . It is widely used in the field of nanomaterial synthesis and secondary batteries .

Synthesis Analysis

Copper(II) nitrate hydrate can be synthesized by treating copper metal or its oxide with nitric acid . The reaction is as follows: Cu + 4 HNO3 → Cu(NO3)2 + 2 H2O + 2 NO2 . This method is commonly used in laboratories, but caution is needed due to the release of nitrogen dioxide, a toxic gas .

Molecular Structure Analysis

The structure of copper(II) nitrate hydrate has been solved by X-ray structural analysis . The correct composition of this substance is Cu(NO3)2 * 2.£H2O where only two molecules of water coordinate Cu(II) while the remainder is bound merely by hydrogen bonds .

Chemical Reactions Analysis

When copper(II) nitrate is heated, it decomposes to form nitrogen dioxide, oxygen, and copper(II) oxide . This reaction is fundamental in demonstrating the thermal instability of the compound . Furthermore, copper(II) nitrate can react with sodium hydroxide to form copper(II) hydroxide and sodium nitrate .

Physical And Chemical Properties Analysis

Copper(II) nitrate generally appears as a blue, hygroscopic crystal in its pure form . It is highly soluble in water and alcohol, but not in ether . The compound exhibits a high degree of thermal instability and decomposes upon heating .

科学的研究の応用

Catalyst for Oxidative Coupling

Copper(II) nitrate hydrate serves as a catalyst for the oxidative coupling of 2,6-dimethylphenol . This process results in the production of an important engineering polymer material .

Textile Industry

In the textile industry, Copper(II) nitrate hydrate is used for various purposes . However, the specific applications in textiles are not detailed in the sources.

Metal Polishing

Copper(II) nitrate hydrate is used as a polishing agent for other metals . It helps in enhancing the shine and finish of the metal surfaces .

Precursor for Copper Oxide

Copper(II) nitrate hydrate acts as a precursor for copper oxide . Copper oxide finds use as a catalyst for many organic transformations .

Synthesis of Cu-BTC Composite Materials

Copper(II) nitrate hydrate can be used to synthesize novel Cu-BTC composite materials . These materials have enhanced water stability and are resistant to changes in pH .

Preparation of Cu2O Spherical Nanoparticles

Copper(II) nitrate hydrate is used as a precursor to prepare Cu2O spherical nanoparticles . These nanoparticles can facilitate ligandless synthesis of polyphenylenediethynylenes .

作用機序

Target of Action

Copper(II) nitrate hydrate primarily targets copper metal and its oxide . It also targets lithium-ion batteries where it acts as a promising anode material . In the human body, it may target the blood .

Mode of Action

Copper(II) nitrate hydrate is prepared by treating copper metal or its oxide with nitric acid . This reaction illustrates the ability of copper metal to reduce silver ions . In aqueous solution, the hydrates exist as the aqua complex [Cu(H2O)6]2+ . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper(II) .

Biochemical Pathways

The biochemical pathways of Copper(II) nitrate hydrate involve a quasi-reversible electrochemical conversion reaction . It also involves the reduction of nitrite to nitric oxide . Nitric oxide is a vital signaling molecule that controls blood flow and oxygenation, and nitrite serves as an important reservoir for nitric oxide in biology .

Pharmacokinetics

It is known that the compound is very soluble in water, ethanol, and ammonia . This high solubility suggests that it could have good bioavailability.

Result of Action

Copper(II) nitrate hydrate has been found to have a high initial discharge capacity of up to 2200 mAhg-1 . It is also used as an oxidizing agent for the one-step synthesis of CuO/Cu2O/C anode for lithium-ion batteries , another promising anode material for lithium-ion batteries .

Action Environment

The action of Copper(II) nitrate hydrate can be influenced by environmental factors. For instance, its solubility varies with temperature . It forms blue-green crystals and sublimes in a vacuum at 150-200 °C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These properties suggest that the compound’s action, efficacy, and stability could be affected by environmental conditions such as temperature and humidity.

Safety and Hazards

特性

IUPAC Name |

copper;dinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 |

Source

|

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) nitrate hydrate | |

CAS RN |

13778-31-9 |

Source

|

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

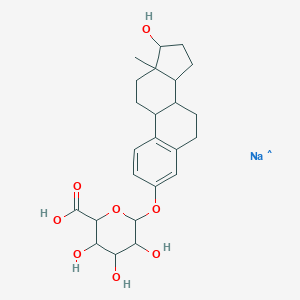

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

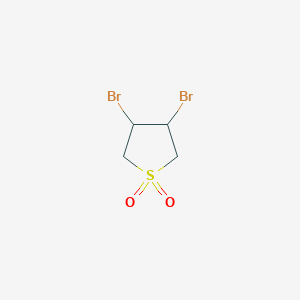

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)